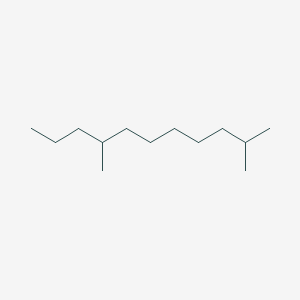
2,8-Dimethylundecane
Description
2,8-Dimethylundecane (CAS: 17301-25-6) is a branched alkane with the molecular formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol. Its structure features methyl groups at the 2nd and 8th carbon positions of an undecane backbone, as illustrated by its SMILES notation: C(CC)C(CCCCCC(C)C)C . Key physicochemical properties include:
Properties
CAS No. |
17301-25-6 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,8-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-9-13(4)11-8-6-7-10-12(2)3/h12-13H,5-11H2,1-4H3 |
InChI Key |
HBILMYFNYGGWLO-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCCCC(C)C |
Canonical SMILES |
CCCC(C)CCCCCC(C)C |
Synonyms |
2,8-Dimethylundecane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- This spacing may influence boiling points and solubility, though experimental data are lacking . 2,3-Dimethylundecane’s adjacent branches likely increase molecular rigidity, affecting its interactions in biological systems (e.g., plant exudates) .
Analytical Behavior :
- Biological Relevance: 2,3-Dimethylundecane is exuded by D. uncinatum roots with high log-fold changes (>0.3), indicating ecological roles in microbial communication or nutrient uptake . No similar biological activity is reported for this compound, highlighting a research gap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


